Product packaging for Ethyltrimethyllead(Cat. No.:CAS No. 1762-26-1)

Ethyltrimethyllead

Cat. No.: B167735
CAS No.: 1762-26-1
M. Wt: 281 g/mol
InChI Key: KHQJREYATBQBHY-UHFFFAOYSA-N
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Description

Ethyltrimethyllead (CAS 1762-26-1), with the molecular formula C5H14Pb and a molecular weight of 281.4 g/mol, is a synthetic organolead compound of significant research interest . This chemical is strictly designated for Research Use Only (RUO) and is not intended for use in diagnostic procedures, clinical applications, or any form of personal use . In laboratory settings, this compound serves as a valuable tool for studying the mechanisms of heavy metal toxicity and metabolic interference . Its primary research value lies in its use as a model compound for investigating the neurotoxic properties of organometallics and their disruptive effects on biological systems. Research indicates its mechanism of action involves mimicking biologically important metals like zinc, calcium, and iron, thereby competing as a cofactor in enzymatic reactions and disrupting critical cellular processes . It is known to inhibit delta-aminolevulinic acid dehydratase, an enzyme vital in the biosynthesis of heme, and can bind to specific enzymes, receptors, and membranes, interfering with normal metabolism . Researchers utilize this compound in fundamental toxicological studies to understand its impact on the nervous system and its potential to produce health symptoms related to cardiovascular, gastrointestinal, and cognitive functions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14Pb B167735 Ethyltrimethyllead CAS No. 1762-26-1

Properties

CAS No.

1762-26-1

Molecular Formula

C5H14Pb

Molecular Weight

281 g/mol

IUPAC Name

ethyl(trimethyl)plumbane

InChI

InChI=1S/C2H5.3CH3.Pb/c1-2;;;;/h1H2,2H3;3*1H3;

InChI Key

KHQJREYATBQBHY-UHFFFAOYSA-N

SMILES

CC[Pb](C)(C)C

Canonical SMILES

CC[Pb](C)(C)C

boiling_point

27 °C at 10.5 mm Hg

Color/Form

Colorless liquid

density

1.88 g/cu cm at 20 °C

Other CAS No.

1762-26-1

Pictograms

Acute Toxic; Health Hazard

solubility

In water, 7.65 mg/L at 25 °C (est)

Synonyms

Me3EtPb
trimethylethyllead

vapor_pressure

7.30 mm Hg at 25 °C

Origin of Product

United States

Synthesis and Reaction Mechanisms of Ethyltrimethyllead

Synthetic Methodologies for Mixed Tetraalkyllead Compounds

The synthesis of mixed tetraalkyllead compounds, including ethyltrimethyllead, involves several established chemical methodologies. These approaches aim to precisely control the alkylation of the lead center to yield the desired mixed-ligand species.

Catalytic Equilibration Processes

One prominent method for producing mixed tetraalkyllead compounds is through catalytic equilibration, also known as redistribution reactions. This process involves the exchange of alkyl groups between different tetraalkyllead compounds. For instance, this compound is a component of reaction product mixtures formed by the catalytic equilibration between varying amounts of tetraethyllead (B6334599) (TEL) and tetramethyllead (B1204573) (TML). nih.govnih.govamericanelements.com This redistribution reaction facilitates the formation of a statistical mixture of all possible mixed alkyllead compounds when starting from two or more distinct tetraalkyllead precursors. The equilibration of organic substituent groups among mixtures of organolead compounds has been extensively studied, with the term "redistribution reaction" originally coined for the equilibration of tetraalkyllead compounds with homologous or structurally isomeric substituents. epa.gov

Table 1: Mixed Tetraalkyllead Compounds from Tetraethyllead (TEL) and Tetramethyllead (TML) Equilibration

Compound NameMolecular FormulaPubChem CID
Tetramethyllead (TML)C₄H₁₂Pb6394
This compoundC₅H₁₄Pb15661
DiethyldimethylleadC₆H₁₆Pb15662
TriethylmethylleadC₇H₁₈Pb15663
Tetraethyllead (TEL)C₈H₂₀Pb6511

Grignard Reagent Applications in Organolead Synthesis

Grignard reagents are powerful tools in organometallic chemistry, widely employed for the synthesis of organolead compounds. The Grignard procedure involves the reaction of a lead halide, typically lead(II) chloride (PbCl₂), with an appropriate Grignard reagent. For example, tetramethyllead can be effectively synthesized by reacting methylmagnesium chloride with lead(II) chloride in diethyl ether, yielding (CH₃)₄Pb as the primary ether-soluble product. stenutz.eu Similarly, tetraethyllead can be prepared using ethylmagnesium bromide (EtMgBr) and lead(II) chloride. stenutz.eu Ethylmagnesium bromide (EtMgBr) is a common Grignard reagent, often abbreviated as EtMgBr, and is widely used for carbon-carbon bond formation.

The general reaction scheme for the synthesis of tetraalkyllead compounds using Grignard reagents can be represented as:

4 RMgX + PbCl₂ → R₄Pb + 2 MgX₂ + 2 MgCl₂ (simplified, actual mechanism is more complex)

Where R represents an alkyl group (e.g., methyl, ethyl) and X is a halogen (e.g., bromine, chlorine). While this method is effective for symmetrical tetraalkyllead compounds, its extension to mixed compounds like this compound would typically involve sequential alkylation or subsequent redistribution reactions of the symmetrical products.

Alternative Synthetic Pathways

Beyond catalytic equilibration and Grignard reagents, other synthetic routes exist for organolead compounds. Two fundamental methods for alkylating lead or its alloys involve:

The reaction of a sodium-lead alloy with an alkyl halide. This method has been historically used for the commercial production of tetraethyllead.

The reaction of a lead salt with an active organometallic compound. This encompasses a broader range of organometallic reagents beyond Grignards, including those derived from Group IA, IIA, IIIA, and IIB elements.

Electrolytic processes have also been explored for the synthesis of tetraalkyllead compounds. Both cathodic and anodic processes have been developed, with anodic processes proving effective for tetramethyllead and tetraethyllead synthesis in the mid-1950s and early 1960s. These methods often involve the electrolysis of alkyl alkali-metal compounds in suitable solutions.

Mechanistic Investigations of this compound Formation

The formation of this compound primarily occurs through redistribution or disproportionation reactions among tetraalkyllead compounds. When a mixture of tetraethyllead (TEL) and tetramethyllead (TML) is subjected to catalytic conditions, alkyl groups can exchange, leading to the formation of mixed species such as this compound, diethyldimethyllead, and triethylmethyllead. nih.govnih.govamericanelements.com This process is often catalyzed by metal halides or organometallic halides. epa.gov

The concept of "redistribution reaction" describes the statistically random exchange of alkyl groups, largely independent of the specific structure of the substituent groups. epa.gov This mechanistic pathway explains why this compound is typically found as a component in mixtures rather than being selectively formed as a sole product from simple alkylation reactions of lead with mixed alkylating agents. The equilibrium of these redistribution reactions dictates the final composition of the mixed tetraalkyllead product.

Reactivity and Transformation Pathways of this compound

This compound is an organolead compound with specific physical properties that influence its behavior and transformation pathways. It is a colorless liquid with a boiling point of 27 °C at 10.5 mm Hg and a density of 1.88 g/cm³ at 20 °C. Its vapor pressure is approximately 7.3 mmHg. nih.gov

Table 2: Physical Properties of this compound

PropertyValue
AppearanceColorless liquid
Boiling Point27 °C at 10.5 mm Hg nih.gov
Density1.88 g/cm³ at 20 °C nih.gov
Vapor Pressure7.3 mmHg nih.gov
Molecular Weight281 g/mol nih.gov
LogP (log Kow)3.88 nih.gov

As a tetraalkyllead compound, this compound shares general reactivity characteristics with its counterparts, such as tetraethyllead and tetramethyllead. These compounds are known to degrade under various environmental conditions, ultimately leading to the formation of inorganic lead. The degradation process can involve the sequential removal of alkyl groups, forming intermediate trialkyllead and dialkyllead species. For example, tetraethyllead can decompose to form triethyllead (B1240127).

Furthermore, organolead compounds can participate in transalkylation reactions with other metals. Research has shown that inorganic mercury can be ethylated to ethylmercury in the presence of tetraethyllead, indicating a facile and nearly complete transalkylation process. While specific studies on the transalkylation reactions involving this compound are less detailed in the provided information, it is plausible that similar alkyl group transfer mechanisms could occur with other metal species, given the general reactivity of tetraalkyllead compounds. The formation of tetramethyllead from trimethyllead (B1239934) compounds in natural systems is primarily attributed to chemical disproportionation rather than biomethylation.

Thermal Stability and Decomposition Kinetics of Ethyltrimethyllead

Comparative Thermal Stability Studies of Mixed Alkyl Lead Compounds

Ethyltrimethyllead is a mixed alkyl lead compound, meaning it contains both methyl and ethyl groups bonded to the central lead atom. Historically, mixed alkyl lead compounds, including this compound, dimethyl diethyl lead, and methyl triethyl lead, were often present alongside tetraethyllead (B6334599) and tetramethyllead (B1204573) in commercial antiknock fluid compositions nih.gov.

While specific detailed comparative thermal stability data for this compound against other mixed alkyl lead compounds are not extensively detailed in the provided sources, organolead compounds generally share a common characteristic: a weak carbon-lead (C-Pb) bond chemeurope.comwindows.netwikipedia.org. For instance, the C-Pb bond in tetramethyllead has a dissociation energy of 204 kcal/mol (854 kJ/mol) chemeurope.com. This inherent weakness makes organolead compounds susceptible to thermal decomposition.

Kinetic Analyses of this compound Decomposition

The kinetic analysis of thermal decomposition processes, such as that of this compound, typically involves techniques like Thermogravimetric Analysis (TGA) bath.ac.uknih.govmdpi.comresearchgate.net. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing insights into thermal stability and decomposition pathways .

To extract kinetic parameters, experiments are often conducted at various heating rates bath.ac.ukresearchgate.net. The shift in the temperature at which a thermal event occurs with increasing heating rates forms the basis for calculating parameters like the activation energy (Ea) bath.ac.uk. Kinetic analyses allow for obtaining predictive models that determine the kinetic triplet: activation energy (Ea), pre-exponential or frequency factor (A), and the kinetic model (f(α)) researchgate.netcsic.es. Common methods used for kinetic analysis include the Arrhenius equation, Kissinger, Friedman, Ozawa, and Coats-Redfern models bath.ac.uknih.govmdpi.comresearchgate.netresearchgate.netcsic.estainstruments.com.

While these methodologies are well-established for analyzing thermal decomposition, specific kinetic parameters for the decomposition of this compound, such as precise activation energy values or detailed decomposition pathways, are not provided in the available research findings.

Mechanisms of Homolytic Cleavage and Radical Generation in Organolead Compounds

The C-Pb bond in organolead compounds is notably weak, which renders them highly susceptible to homolytic cleavage chemeurope.comwindows.netwikipedia.org. Homolytic cleavage, also known as homolysis, is a bond-breaking process where each atom involved in the bond takes one electron from the shared pair, resulting in the formation of species with single, unpaired electrons known as radicals (or free radicals) pressbooks.pubmaricopa.edu.

Influence of Molecular Structure on Thermal Stability within Organolead Series

The molecular structure exerts a significant influence on the thermal stability of compounds, a principle observed across various material classes, including organic semiconductors and polymers uoa.grnih.govwisconsin.eduresearchgate.netmdpi.com. Within the organolead series, the strength of the C-Pb bond is a primary determinant of thermal stability chemeurope.com.

Environmental Biogeochemistry and Transformation of Organolead Compounds

Environmental Pathways of Organolead Compounds

Organolead compounds, characterized by a direct carbon-lead sigma bond, undergo various transformations in environmental compartments. These pathways dictate their persistence, distribution, and ultimate fate in the environment.

Anthropogenic Contributions to Organolead Release

Historically, the primary anthropogenic source of organolead compounds, including tetraalkyllead mixtures like ethyltrimethyllead, was their extensive use as antiknock additives in gasoline rsc.orge-bookshelf.de. This application led to a significant global lead burden in the biosphere nih.gov. While the major fraction of tetraalkyllead compounds used in fuels was oxidized to inorganic lead compounds during combustion and subsequently emitted with exhaust gases, a small percentage (approximately 1% of total lead in gasoline) was also emitted directly as original tetraalkyllead compounds rsc.orgindustrialchemicals.gov.au.

Despite the phasing out of leaded gasoline in many countries, contamination by organolead compounds persists in various locations, including areas near former lead alkyl manufacturing plants wits.ac.za. Other pathways for the release of organolead compounds into the environment include industrial activities and the disposal of lead-containing products ontosight.ai.

Biotic and Abiotic Transformation Processes of Organolead Species

Organolead species, including this compound, undergo both biotic (biological) and abiotic (non-biological) transformation processes in the environment nih.govresearchgate.net. The stability and transformation rates of these compounds depend heavily on the specific environmental compartment and its conditions, such as the presence of air, sunlight, chemical radicals, oxygen, pH, and salinity wits.ac.zacore.ac.uk.

In the atmosphere, tetraalkyllead compounds, including this compound, undergo rapid primary degradation through photo-oxidation and direct photolysis industrialchemicals.gov.au. For example, the calculated half-lives for indirect photo-oxidation of tetramethyllead (B1204573) and tetraethyllead (B6334599) are approximately 18.2 hours and 2.6 hours, respectively industrialchemicals.gov.au. These atmospheric degradation processes yield ionic trialkyllead compounds, which are more stable to photo-oxidation than their parent tetraalkyllead substances industrialchemicals.gov.au.

In aquatic environments, tetraalkyllead compounds undergo photodegradation and hydrolysis to form ionic trialkyllead compounds industrialchemicals.gov.au. These intermediate trialkyllead compounds further degrade to dialkyl and alkyl leads over periods ranging from days to weeks, eventually forming inorganic lead compounds industrialchemicals.gov.au. The physical-chemical properties of the water, such as pH and dissolved salt content, significantly influence the degradation of organolead species rsc.orgwits.ac.za.

While direct microbial degradation of tetraalkyllead compounds has not been widely reported, microbial activity can contribute to the disappearance of trialkyllead compounds in soil researchgate.netosti.gov. Some organometallic compounds are also known to form via bioconversion from inorganic contaminants by environmental biota wits.ac.zacore.ac.uk. The adsorption properties of soil or sediment, particularly organic matter content and cation exchange capacity, are key factors controlling the transformation of organolead species in soil wits.ac.za.

Degradation Pathways of Tetraalkyllead Compounds

The degradation of tetraalkyllead compounds, such as this compound, in the environment generally proceeds through a series of sequential dealkylation steps, ultimately leading to inorganic lead rsc.orgindustrialchemicals.gov.auresearchgate.net. This process involves the successive removal of alkyl groups from the lead atom.

The general degradation pathway can be summarized as: Tetraalkyllead → Trialkyllead → Dialkyllead → Inorganic Lead industrialchemicals.gov.auresearchgate.net

For instance, tetraethyllead in water has been observed to degrade by 50% to triethyllead (B1240127) within two to five days in darkness, with up to 97% degradation of the parent compound in 29 days industrialchemicals.gov.au. Under natural lighting conditions, 99% degradation was observed in 15 days industrialchemicals.gov.au. In soil, tetraethyllead has been found to undergo complete degradation to inorganic lead within 14 days industrialchemicals.gov.au.

Atmospheric degradation of tetraalkyllead compounds, including this compound, results in the formation of more stable ionic trialkyllead and dialkyllead compounds industrialchemicals.gov.au. These ionic species then further decompose to inorganic lead oxides through a combination of direct photolysis, reaction with hydroxyl radicals, and reaction with ozone rsc.org.

The most significant pathway for the degradation of tetraalkyllead compounds is during fuel combustion, where they are oxidized to inorganic lead compounds and emitted in exhaust gases industrialchemicals.gov.au.

Table 1: Environmental Half-Lives of Selected Tetraalkyllead Compounds

CompoundMediumHalf-Life (Approximate)Reference
TetramethylleadAtmosphere18.2 hours industrialchemicals.gov.au
TetraethylleadAtmosphere2.6 hours rsc.orgindustrialchemicals.gov.au
TetraethylleadWater (dark)2-5 days (50% degr.) industrialchemicals.gov.au
TetraethylleadWater (light)15 days (99% degr.) industrialchemicals.gov.au
TetraethylleadSoil14 days (complete degr.) industrialchemicals.gov.au
TriethylleadAtmosphere1.5 days rsc.org
Trimethyllead (B1239934)Atmosphere5 days rsc.org

Speciation Studies of Organolead Compounds in Environmental Matrices

Speciation analysis, which involves the identification and quantification of different chemical forms of an element, is crucial for understanding the bioavailability, mobility, and toxicity of organolead compounds in the environment wits.ac.zanib.sinih.gov. The toxicity of organolead compounds is highly dependent on their specific chemical form (species) nih.gov.

Determining organometallics in environmental and biological samples presents challenges due to their typically low concentrations and matrix effects wits.ac.zacore.ac.uk. Consequently, separation and preconcentration steps are often necessary to enhance detection wits.ac.zacore.ac.uk. Advanced analytical techniques, such as gas chromatography–inductively coupled plasma mass spectrometry (GC-ICP-MS) and gas chromatography–microwave-induced plasma atomic emission spectrometry (GC-MIP-AES), have been developed and widely used for the selective quantification of alkyl and aryl lead species in environmental samples wits.ac.zaresearchgate.netresearchgate.net.

Speciation studies have revealed the presence of various organolead species in different environmental matrices, including air, rainwater, surface water, snow, sediments, soils, fish, and leaves wits.ac.zaresearchgate.netosti.gov. Ionic trialkyllead compounds, such as triethyllead and trimethyllead, have been identified as major species in aerosol dusts, rainwater, surface water, snow, sediments, and soils researchgate.netosti.gov. The presence of ethylmethyllead compounds has also been noted in the context of organolead transformation cycles in the environment osti.gov.

Mobility and Fate of Organolead Species in Various Environmental Compartments

The mobility and fate of organolead species, including this compound and its degradation products, are governed by their physical and chemical properties and interactions within different environmental compartments: air, water, and soil/sediment researchgate.netbattelle.org.

In the atmosphere, tetraalkyllead compounds like this compound exist almost entirely in the vapor phase due to their volatility rsc.org. They can be dispersed over great distances from their source rsc.org. Studies of snow and ice cores have provided valuable information on the historical atmospheric pollution by organolead compounds, demonstrating their transport to high-altitude locations nih.gov.

In aquatic environments, the mobility of organolead compounds is influenced by factors such as pH, dissolved salt content, and their partitioning between dissolved and undissolved forms rsc.org. Most lead in water exists in an undissolved form, often as colloidal particles or precipitates of lead carbonate, lead oxide, or lead hydroxide (B78521) rsc.org. Tetraalkyllead compounds are first degraded to their respective ionic trialkyllead species in water rsc.org. These ionic alkyllead compounds, being relatively soluble in water and exhibiting both lipophilic and hydrophilic behaviors, can more easily penetrate organisms compared to inorganic lead species rsc.orgresearchgate.net.

In soils and sediments, the adsorption properties, particularly the organic matter content and cation exchange capacity, are the main factors controlling the transformation and mobility of organolead species wits.ac.za. Degradation products, ultimately yielding inorganic lead, can be adsorbed onto particulates, accumulated by organisms, or recycled to the atmosphere by volatilization through methylation researchgate.netresearchgate.net. While biomagnification of lead compounds in aquatic food chains has not been consistently observed, accumulation in organisms like mussels has been reported wits.ac.za.

Advanced Analytical Methodologies for Organolead Compounds

Chromatographic Techniques for Organolead Speciation

Chromatographic techniques are fundamental for separating individual organolead species from complex mixtures, enabling their subsequent detection and quantification. The hyphenation of gas chromatography (GC) with highly sensitive detectors has revolutionized organolead speciation.

Gas Chromatography Hyphenated Techniques for Alkyllead Detection

Gas chromatography (GC) coupled with various detectors offers robust platforms for the detection and speciation of alkyllead compounds. These hyphenated techniques provide both separation capabilities and elemental or molecular specificity.

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): This technique is highly sensitive for organolead compounds, offering absolute detection limits around 15 femtograms (fg) (as lead) using 5-mL sample volumes. GC-ICP-MS is capable of simultaneously performing speciation and isotopic ratio analysis of organolead compounds, which can be crucial for source apportionment in environmental samples. nih.goveuropa.euchemchart.com

Gas Chromatography-Microwave Induced Plasma Atomic Emission Spectrometry (GC-MIP-AES): GC-MIP-AES provides sensitivity comparable to GC-ICP-TOFMS for most organolead compounds, with the exception of diethyllead. This method has demonstrated the ability to separate and quantify all five tetraalkyllead species (MenEt4–nPb, n=1–4), including Ethyltrimethyllead, within 10 seconds in gasoline samples, achieving detection limits below 1 µg/L. nih.govnih.gov

Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS): GC-AAS is a simple and reliable analytical method for determining organolead compounds in water samples. It is widely used for the analysis of specific organometallic compounds in environmental samples, offering low detection limits and high precision.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is intrinsically the most specific option for organolead speciation because it provides direct molecular information. For tetraalkyllead (TAL) compounds in air, including this compound (EtMe₃Pb), detection limits as low as 1.05 picograms (pg) have been achieved. The analytical conditions for quantification of EtMe₃Pb include a linear range between 5.30 pg and 51.40 nanograms (ng). nih.gov

High Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This method is employed for the speciation analysis of trace lead in environmental water samples, often incorporating online solid-phase extraction. This approach has enabled the downscaling of detection limits to 0.018 ng/L for Tetramethyllead (B1204573) (TML) and 0.023 ng/L for Tetraethyllead (B6334599) (TEL), demonstrating high enrichment factors.

Sample Preparation and Derivatization Strategies for Environmental Matrices

Effective sample preparation and derivatization are critical steps in the analysis of organolead compounds, particularly for enhancing their detectability, stability, and chromatographic behavior in complex environmental matrices.

Derivatization involves the chemical modification of analytes to improve their volatility, thermal stability, or detector response, which is often necessary for GC analysis of less volatile or ionic organolead species.

Key strategies include:

In situ butylation: For water samples, organolead cations can be derivatized directly using reagents such as tetrabutylammonium (B224687) tetrabutylborate. The resulting butylated tetraorganolead compounds are then extracted into an organic solvent like hexane (B92381)/pentane for subsequent GC-AAS analysis.

Deuterium-labeled derivatization: A method for the full speciation of alkyllead and inorganic lead(II) in aqueous samples involves in situ derivatization with deuterium-labeled sodium tetraethylborate (DSTEB). The derivatized compounds are then extracted from the headspace using solid-phase microextraction (SPME) fibers before transfer to GC/MS or GC/FID for separation and detection.

Chelation and preconcentration: Ionic alkyllead compounds can be converted into neutral chelates, for example, by complexation with sodium diethyldithiocarbamate (B1195824) (NaDDC). These chelates can then be preconcentrated on sorbent columns, such as those packed with C₆₀ fullerene or RP-C₁₈, before elution and analysis. nih.gov

Solvent extraction: For solid matrices like urban dust, organolead compounds can be extracted using organic solvents (e.g., 0.5 M acetic acid in methanol), followed by neutralization, complexation with EDTA, and further extraction into hexane. europa.eu

Adsorbent trapping for air samples: Tetraalkyl-lead (TAL) compounds in air can be trapped using solid cartridges containing a mixture of Porapak and Tenax. The trapped compounds are then extracted with hexane in an ultrasonic bath and concentrated under a nitrogen current for GC-MS analysis.

Spectroscopic Characterization Techniques for Organolead Compounds

Spectroscopic methods provide invaluable insights into the structural elucidation and identification of organolead compounds, complementing chromatographic separations by offering detailed molecular information.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Organolead Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the chemical structures of organolead compounds. It provides detailed information about the local electronic environment and bonding characteristics of lead and its surrounding atoms.

¹H NMR Spectroscopy: Proton NMR is routinely used to characterize the organic ligands attached to the lead center. Chemical shifts and coupling constants (e.g., ¹J(Pb-H)) provide information on the connectivity and environment of hydrogen atoms. For instance, a low-valent organolead hydride exhibited a ¹H NMR signal at 35.61 ppm in solution.

¹³C NMR Spectroscopy: Carbon-13 NMR offers insights into the carbon framework of organolead compounds. Both ¹³C chemical shifts and lead-carbon coupling constants (¹J(Pb-C)) are highly sensitive to structural changes, including hybridization and the nature of substituents on the lead atom. The ¹J(C-Pb) coupling constant can vary by more than a factor of 10, reflecting the diverse bonding environments in organolead compounds.

²⁰⁷Pb NMR Spectroscopy: The ²⁰⁷Pb nucleus (spin-½) is particularly useful for direct characterization of the lead center due to its wide chemical shift range, spanning approximately 11,500 ppm. This broad range makes ²⁰⁷Pb NMR highly sensitive to subtle changes in the local electronic state and coordination environment of the lead atom. It is applied in both liquid and solid-state NMR for studying organolead compounds and can help detect and quantify different lead coordination environments, especially in mixed-phase systems. The chemical shifts are significantly influenced by substituents and the solvent used.

Coupling Constants: ²⁰⁷Pb exhibits couplings with other nuclei, notably with ¹H (approximately 2500 Hz) and ¹³C (up to 16600 Hz), providing further structural constraints.

Vibrational Spectroscopy (Infrared and Raman) for Organolead Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed for the characterization of organolead compounds by analyzing their molecular vibrations. These techniques provide information on functional groups, bond types, and molecular symmetry. While specific detailed findings for this compound from the current search results are limited, IR spectroscopy is generally utilized for the structural investigation of organolead compounds.

Mass Spectrometry for Organolead Compound Identification

Mass spectrometry (MS) is a critical technique for the identification and structural elucidation of organolead compounds, especially when coupled with chromatographic separation techniques like GC-MS. It provides molecular weight information and characteristic fragmentation patterns that aid in compound identification. nih.gov

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a commonly used ionization technique for volatile organolead compounds, generating characteristic fragment ions that help in identifying the parent molecule. nih.gov

Molecular Information: GC-MS is considered the most specific option for organolead speciation because it directly provides molecular information, allowing for unambiguous identification of individual species. nih.gov

This compound Mass Spectral Data: For this compound (CID 15661), typical mass spectral data includes a top peak at m/z 223, a second highest peak at m/z 253, and a third highest peak at m/z 208.

Compound Names and PubChem CIDs

Theoretical and Computational Studies on Ethyltrimethyllead

Quantum Chemical Calculations of Electronic Structure for Organolead Compounds

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively used to investigate the electronic structure of organolead compounds. These calculations provide fundamental information about molecular orbitals, charge distribution, and bonding characteristics, which are critical for understanding chemical reactivity and stability researchgate.networldscientific.comresearchgate.netucl.ac.ukrsc.orgacs.orgyoutube.comrsc.orgarxiv.orgaspbs.com.

For organolead compounds, DFT calculations can determine properties such as:

Frontier Molecular Orbitals (HOMO-LUMO gap): The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is indicative of a molecule's chemical reactivity and optical properties. A smaller HOMO-LUMO gap often correlates with higher reactivity ucl.ac.ukresearchgate.net.

Charge Distribution and Electrostatic Potential: These calculations reveal how electron density is distributed across the molecule, identifying regions of positive and negative charge, which are crucial for predicting intermolecular interactions and reaction sites worldscientific.comrsc.org.

Bond Energies and Geometries: Quantum chemical methods can accurately predict bond lengths, bond angles, and the strength of chemical bonds within organolead compounds, including the lead-carbon bonds ucl.ac.uk.

Studies on organometallic and p-block compounds, including organolead systems, utilize methods like time-dependent DFT (TD-DFT) to determine electronic excitation energies, which can be compared with experimental UV/Vis absorption spectra ucl.ac.uk. The electronic structure of organolead halide perovskites, for instance, has been studied to understand the role of halide replacement on properties and defect physics researchgate.netacs.org. While specific detailed electronic structure calculations for Ethyltrimethyllead are not widely reported in the general literature, the methodologies applied to related organolead compounds, such as tetraalkyllead species or organolead perovskites, are directly transferable. These methods can elucidate how the presence of different alkyl groups (ethyl vs. methyl) influences the electronic landscape around the central lead atom in this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions and identifying transient transition states that are difficult to observe experimentally mit.edufrontiersin.orglibretexts.orgims.ac.jpnih.govdiva-portal.org. For organolead compounds, understanding reaction mechanisms is vital for predicting their behavior under various conditions.

Key aspects of computational modeling in this context include:

Reaction Pathways: Computational methods, often employing DFT, can map out the energy landscape of a reaction, identifying intermediates and the lowest energy pathways for transformations frontiersin.orgdiva-portal.orgmdpi.com.

Transition State Characterization: Transition states represent the highest energy points along a reaction pathway, and their structures and energies are critical for determining reaction rates mit.edulibretexts.orgnih.gov. Techniques like the nudged elastic band (NEB) method are used to locate these elusive structures libretexts.orgims.ac.jp.

Kinetic and Thermodynamic Parameters: From the calculated energies of reactants, products, and transition states, thermodynamic parameters (e.g., reaction enthalpies, Gibbs free energies) and kinetic parameters (e.g., activation energies, rate constants) can be derived nih.govmdpi.com.

For organolead compounds, computational studies can investigate reactions such as ligand exchange, radical formation, or decomposition pathways. For instance, studies on the pyrolysis of organic compounds often propose mechanisms involving homolytic bond cleavages and free radical reactions, with computational methods evaluating the energetics of these steps acs.org. While specific reaction mechanisms for this compound are not detailed in the provided search results, computational chemistry can be applied to study its potential reactions, such as the cleavage of Pb-C bonds, and the formation of various lead-containing or organic radical species.

Simulation of Thermal Decomposition Processes

Simulation of thermal decomposition processes provides insight into the stability of compounds at elevated temperatures and the nature of their decomposition products. For organolead compounds, this is particularly relevant given their historical applications and the need to understand their environmental fate.

Computational methods employed for thermal decomposition simulations include:

Molecular Dynamics (MD) Simulations: Reactive force fields, such as ReaxFF, enable MD simulations to model bond breaking and formation events over time, providing a dynamic view of decomposition processes at various temperatures researchgate.netnih.govnih.gov. This allows for the observation of intermediate and final products and the elucidation of decomposition mechanisms researchgate.net.

Density Functional Theory (DFT) Calculations: DFT is used to calculate activation energies and reaction energies for elementary decomposition steps, providing a detailed understanding of the energetics involved nih.govnih.gov. This can help identify the most probable initial bond cleavage events nih.gov.

Thermal decomposition is an endothermic process, requiring thermal energy to break chemical bonds wolfram.com. Studies on various organic and energetic materials have utilized these computational techniques to explore their pyrolysis characteristics nih.govnih.govnih.govscience.govmdpi.com. For this compound, simulations could predict the temperatures at which decomposition initiates, the primary decomposition pathways (e.g., loss of methyl or ethyl radicals), and the subsequent reactions of the fragments. This would involve identifying the weakest Pb-C bonds and calculating the energy required to break them.

Structure-Property Relationship Predictions within Mixed Organolead Compounds

Quantitative Structure-Property Relationship (QSPR) and computational prediction models aim to establish correlations between the molecular structure of a compound and its macroscopic properties. This is particularly valuable for mixed organolead compounds, where variations in alkyl substituents can lead to different physical and chemical properties.

Approaches in this area include:

Descriptor-Based Models: These models use molecular descriptors (numerical representations of structural features) to predict properties. Machine learning and statistical methods are often employed to build predictive models from these descriptors nih.govresearchgate.netacs.org.

First-Principles Calculations: Beyond empirical correlations, direct quantum mechanical calculations can predict properties from first principles, such as structural, electronic, and optical properties worldscientific.comacs.org.

High-Throughput Computational Screening: Computational methods allow for the rapid evaluation of a large number of hypothetical compounds, enabling the identification of promising structures with desired properties acs.org.

For mixed organolead compounds, such as this compound, structure-property relationship studies could investigate how the combination of ethyl and methyl groups influences properties like volatility, thermal stability, or spectroscopic characteristics. For instance, the presence of different alkyl groups can affect the steric hindrance around the lead center, influencing bond strengths and reactivity. While specific QSPR models for this compound are not provided, the principles of establishing such relationships based on computational descriptors and quantum chemical calculations are well-established for organometallic and organic systems acs.orgnih.govresearchgate.netacs.orgescholarship.org.

Structure Reactivity Relationships in Organolead Chemistry

Carbon-Lead Bond Characteristics and Dissociation Energies

The carbon-lead (C-Pb) bond is a fundamental feature of organolead compounds. Generally, as one descends Group 14 of the periodic table (from carbon to silicon, germanium, tin, and lead), the bond between carbon and the Group 14 element (C-X) tends to become weaker, and the bond length increases wikipedia.orgchemeurope.comyoutube.com. This trend is attributed to the increasing atomic size and decreasing electronegativity of the heavier elements, leading to less efficient orbital overlap and weaker covalent interactions.

For representative organolead compounds, such as tetramethyllead (B1204573) (Pb(CH₃)₄), the C-Pb bond length has been reported as approximately 222 picometers (pm) wikipedia.orgchemeurope.comyoutube.com. The dissociation energy of this bond is relatively low, around 49 kcal/mol (204 kJ/mol) wikipedia.orgchemeurope.comyoutube.comepfl.ch. This weak bond strength is a defining characteristic of organolead compounds, making them susceptible to homolytic cleavage, particularly under the influence of light or heat chemeurope.comyoutube.comtaylorfrancis.com. This susceptibility leads to the facile generation of free radicals, a property that historically underpinned their application as antiknock agents chemeurope.comyoutube.com. While specific bond length and dissociation energy data for Ethyltrimethyllead (CH₃CH₂Pb(CH₃)₃) are not explicitly detailed in the provided search results, it is expected to exhibit similar bond characteristics to other tetraalkyllead compounds like tetramethyllead, given the similar nature of the alkyl ligands.

The ease of C-Pb bond cleavage is a critical factor in the reactivity of this compound. The homolytic pathway generates lead-centered radicals, which can then participate in various radical reactions chemeurope.comyoutube.com.

Ligand Effects on Lead Center Reactivity and Stability

The dominance of the tetravalent lead, Pb(IV), in organolead chemistry is noteworthy, especially considering that inorganic lead compounds often feature Pb(II) centers wikipedia.orgchemeurope.comyoutube.com. This difference is largely explained by the "inert-pair effect," where the 6s orbital of lead undergoes a stronger contraction than the 6p orbital due to the higher electronegativity of elements like nitrogen, oxygen, and halogens in inorganic compounds. This contraction renders the 6s orbital inert, favoring the Pb(II) state wikipedia.orgyoutube.com. However, in organolead compounds, the carbon atoms are less electronegative, allowing for the participation of the 6s electrons in bonding, thus stabilizing the Pb(IV) state wikipedia.orgyoutube.com.

The alkyl ligands (methyl and ethyl) in this compound are relatively weak sigma-donors. Their inductive effects contribute to the electron density around the lead center, influencing its electrophilicity and susceptibility to nucleophilic or electrophilic attack. The weak C-Pb bond, a consequence of lead's position in Group 14, means that organolead compounds are prone to homolytic cleavage, forming free radicals chemeurope.comyoutube.com. This characteristic is exploited in their use as radical initiators chemeurope.comyoutube.com.

Furthermore, the coordination environment around the lead atom can be influenced by external ligands. For instance, in other organolead reactions, coordinating amines like pyridine (B92270) can bind to lead, affecting reaction mechanisms, such as nucleophilic displacement of acetate (B1210297) groups in aryllead triacetates wikipedia.orgchemeurope.com. While this compound is a neutral tetraalkyl compound, the principles of ligand interaction and their influence on the lead center's electronic state and reactivity remain relevant for understanding its potential transformations.

Comparative Analysis of this compound with Other Group 14 Organometallics

A comparative analysis of this compound with other Group 14 organometallics highlights the distinctive properties of lead-carbon bonds relative to those of carbon, silicon, germanium, and tin. As one moves down Group 14, the C-X bond strength generally decreases, and the bond length increases wikipedia.orgchemeurope.comyoutube.com.

The following table illustrates this trend with representative tetramethyl compounds:

CompoundGroup 14 ElementC-X Bond Length (pm)C-X Dissociation Energy (kcal/mol)C-X Dissociation Energy (kJ/mol)
TetramethylcarbonCarbon-76.0 (C-C) researchgate.net318 (C-C) researchgate.net
TetramethylsilaneSilicon-69.1 (Si-Si) researchgate.net289 (Si-Si) researchgate.net
TetramethylgermaneGermanium-69.1 (Ge-Ge) researchgate.net289 (Ge-Ge) researchgate.net
Tetramethyltin (B1198279)Tin214 wikipedia.orgchemeurope.comyoutube.com71 wikipedia.orgchemeurope.comyoutube.com297 wikipedia.orgchemeurope.comyoutube.com
TetramethylleadLead222 wikipedia.orgchemeurope.comyoutube.com49 wikipedia.orgchemeurope.comyoutube.comepfl.ch204 wikipedia.orgchemeurope.comyoutube.comepfl.ch

As evident from the table, the C-Pb bond in tetramethyllead is longer and significantly weaker than the C-Sn bond in tetramethyltin wikipedia.orgchemeurope.comyoutube.com. This trend of decreasing bond strength and increasing bond length continues down the group. The relatively weak C-Pb bond in compounds like this compound makes them more reactive compared to their lighter Group 14 counterparts, particularly regarding homolytic cleavage chemeurope.comtaylorfrancis.com. This enhanced reactivity allows organolead compounds to be utilized in certain synthetic applications where more reactive reagents are required, for instance, in synthesizing sterically crowded biaryls, where they are more reactive than organotins chemeurope.com.

Steric and Electronic Influences on Organolead Compound Stability

The stability of organolead compounds, including this compound, is significantly influenced by both steric and electronic factors of the attached organic ligands.

The interplay between these steric and electronic factors dictates the kinetic and thermodynamic stability of this compound, influencing its synthesis, handling, and reactivity in various chemical environments.

Mechanistic Aspects of Octane Enhancement by Ethyltrimethyllead

Radical Initiation Mechanisms in Combustion Environments

In the high-temperature and high-pressure environment of an internal combustion engine, Ethyltrimethyllead, like other alkyllead compounds, undergoes thermal decomposition. This process leads to the generation of lead atoms and various lead oxides fueltechexperts.comebi.ac.uk. While the alkyl-lead bonds are relatively weak and can undergo homolysis upon heating, generating alkyl radicals, the primary antiknock effect is not due to these alkyl radicals initiating combustion. Instead, the lead species (lead atoms and lead oxides) produced from the decomposition act as potent radical scavengers fueltechexperts.commdpi.com.

These lead species effectively "quench" or neutralize the free radical chain reactions that propagate during the pre-flame or "cool flame" stage of fuel combustion fueltechexperts.com. Engine knock is characterized by the uncontrolled, rapid autoignition of the unburned fuel-air mixture (end-gas) ahead of the flame front, driven by an accumulation of highly reactive free radicals. By rapidly reacting with and removing these chain-propagating radicals, the lead-derived compounds interrupt the branching chain reactions, thereby preventing the runaway radical accumulation that leads to detonation fueltechexperts.com.

Inhibition of Pre-Combustion Reactions and Knock Suppression

The core function of this compound and similar antiknock agents is the inhibition of pre-combustion reactions, which are the low-temperature oxidation processes that precede the main combustion event and can lead to engine knock. In the absence of an antiknock agent, organic peroxides formed during the partial oxidation of gasoline decompose to produce free radicals responsible for knocking reactions researchgate.net.

When this compound is introduced into the combustion chamber, its decomposition products, particularly finely divided lead oxide particles, serve as catalytic surfaces fueltechexperts.comgoogle.com. These surfaces facilitate the recombination of chain-propagpropagating radicals into more stable, non-radical species. This catalytic action effectively delays the autoignition of the fuel-air mixture by reducing the concentration of the radicals necessary for the rapid, uncontrolled combustion that constitutes knock fueltechexperts.com. This mechanism allows for the use of higher engine compression ratios, which translates to greater engine efficiency and increased power output, as the fuel's effective octane (B31449) rating is significantly raised fueltechexperts.com.

Influence of Alkyl Substitution on Antiknock Performance

The specific alkyl groups attached to the lead atom in tetraalkyllead compounds influence their physical properties and, consequently, their antiknock performance characteristics within different fuel compositions and engine operating conditions. This compound, possessing both methyl and ethyl groups, exhibits properties intermediate to its symmetrical counterparts, tetramethyllead (B1204573) (TML) and tetraethyllead (B6334599) (TEL).

For instance, TML has a lower boiling point than TEL, which historically made it more effective at improving the Front Octane Number (FON) of lighter fuel fractions because of its higher volatility and better distribution in the vapor phase researchgate.net. Conversely, TEL tended to concentrate in heavier fuel fractions researchgate.net. The stability of tetraalkylleads also varies with alkyl substitution; compounds with secondary alkyl groups are generally less stable than those with primary alkyl groups, a difference attributed to steric hindrance mdpi.com. This compound, being a mixed alkyl compound, would have a unique balance of volatility and thermal stability, influencing its decomposition profile and the distribution of lead species within the combustion chamber. This tailored property allowed mixed alkyllead formulations to provide broader antiknock coverage across the diverse hydrocarbon compositions found in gasoline blends.

Synergistic Effects in Mixed Alkyllead Additive Systems

The use of mixed alkyllead additive systems, which could include this compound alongside TEL and TML, was a common practice in the past tandfonline.com. While the term "synergy" in a strict chemical sense implies a combined effect greater than the sum of individual effects (e.g., 1 + 1 > 2), the application of mixed alkyllead compounds primarily leveraged their complementary physical properties rather than a direct synergistic enhancement of their antiknock mechanisms.

Different alkyllead compounds possess varying volatilities and thermal stabilities due to their distinct alkyl structures. For example, TML's lower boiling point made it more effective in lighter fuel fractions, while TEL's higher boiling point suited heavier fractions researchgate.net. By combining these different alkyllead compounds, fuel manufacturers could achieve a more uniform and effective antiknock performance across the entire boiling range of a gasoline blend researchgate.net. This ensured optimal knock suppression under a wider range of engine operating conditions and fuel compositions. Therefore, the benefit derived from mixed alkyllead systems was largely due to the complementary distribution and effectiveness of the individual components within the complex fuel matrix, providing a more comprehensive antiknock solution.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound15661
Tetraethyllead6511
Tetramethyllead6394

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